![molecular formula C17H19N3OS B5716197 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
DAPT inhibits gamma-secretase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate proteins, including 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other effects on cell signaling, differentiation, and proliferation, which are likely due to its inhibition of gamma-secretase activity.
Biochemical and Physiological Effects:
DAPT has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. DAPT has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, DAPT has been shown to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
DAPT has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has a high degree of specificity for gamma-secretase and does not affect other enzymes or proteins. However, DAPT also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. In addition, its potency can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research involving DAPT. One area of research is the development of more potent and selective inhibitors of gamma-secretase. Another area of research is the investigation of the role of gamma-secretase in other cellular processes, such as cell migration and invasion. In addition, DAPT has been shown to have potential therapeutic applications in cancer and other diseases, and further research is needed to explore these applications. Finally, the development of new methods for delivering DAPT in vivo could improve its effectiveness in animal studies and clinical trials.
Méthodes De Synthèse
The synthesis of DAPT involves several steps, including the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form 2-ethyl-6-methylpyrimidin-4-amine. This intermediate is then reacted with thioacetic acid to form 2-ethyl-6-methylpyrimidin-4-ylthioacetic acid, which is then converted to DAPT through a series of reactions involving cyclization and reduction.
Applications De Recherche Scientifique
DAPT has been extensively used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its role in the processing of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors, gamma-secretase has been implicated in the regulation of other proteins, including E-cadherin, ErbB-4, and CD44. DAPT has been used to investigate the role of gamma-secretase in these processes and has been shown to have a wide range of effects on cell signaling, differentiation, and proliferation.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-10-13(2)19-17(18-12)22-11-16(21)20-9-5-7-14-6-3-4-8-15(14)20/h3-4,6,8,10H,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZLGMRJMVKHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

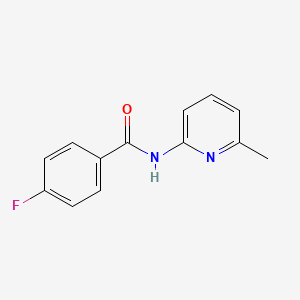
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
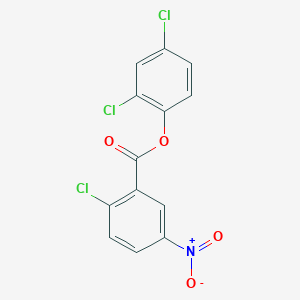

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
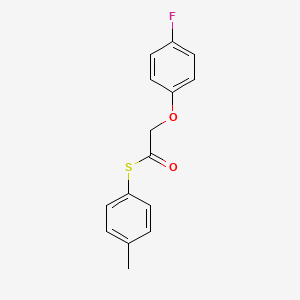
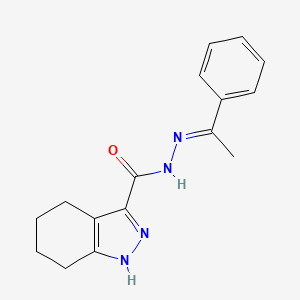
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
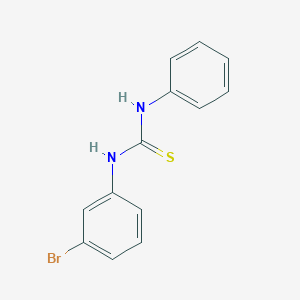
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
